Product packaging for 1-Hydroxybenzo[cd]indol-2(1H)-one(Cat. No.:)

1-Hydroxybenzo[cd]indol-2(1H)-one

Cat. No.: B15216703
M. Wt: 185.18 g/mol
InChI Key: IETWKCBRLJDMHX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzo[cd]indol-2(1H)-one Chemistry

The chemistry of Benzo[cd]indol-2(1H)-one, also known as naphthostyril, has its origins in dye chemistry. mdpi.com Over the decades, its utility has expanded significantly, with its derivatives becoming important building blocks in medicinal chemistry and materials science. mdpi.comcymitquimica.com The evolution of its chemistry has been marked by the development of various synthetic methodologies to create a diverse library of substituted analogs. researchgate.net These efforts have been driven by the discovery of their potent biological activities and unique photophysical properties.

Unique Fused Tricyclic Scaffold Architecture and its Implications for Electronic and Structural Properties

The Benzo[cd]indol-2(1H)-one scaffold is a rigid, planar, fused tricyclic system. This architecture results in an extended π-conjugated system, which is responsible for its characteristic photophysical properties and its utility in organic electronics. chemimpex.com The electronic properties of the scaffold can be fine-tuned by introducing various substituents at different positions on the rings. The lactam moiety within the structure provides a site for hydrogen bonding and further functionalization.

Overview of Research Trajectories in Benzo[cd]indol-2(1H)-one Chemistry, with Emphasis on Non-Biological Applications and Fundamental Reactivity

Research into Benzo[cd]indol-2(1H)-one and its derivatives has followed several key trajectories. A significant area of focus has been its application in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its unique electronic properties are advantageous. chemimpex.com In terms of fundamental reactivity, studies have explored various substitution reactions to create a diverse range of derivatives with tailored properties. researchgate.net While much research has been directed towards its biological applications, such as the development of BET bromodomain inhibitors and Hedgehog pathway inhibitors, its non-biological applications in materials science continue to be an active area of investigation. chemimpex.comnih.govnih.govnih.gov

Due to the lack of specific research on 1-Hydroxybenzo[cd]indol-2(1H)-one, no data tables or detailed research findings for this specific compound can be provided. The information presented is based on the broader class of Benzo[cd]indol-2(1H)-one compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7NO2 B15216703 1-Hydroxybenzo[cd]indol-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

1-hydroxybenzo[cd]indol-2-one

InChI

InChI=1S/C11H7NO2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,14H

InChI Key

IETWKCBRLJDMHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Benzo Cd Indol 2 1h One Systems

Rearrangement Reactions and Isomerization Pathways

Rearrangement and isomerization reactions of the benzo[cd]indol-2(1H)-one nucleus are not extensively documented in the literature. However, studies on related isoindole systems suggest potential pathways. For instance, the reaction of maleimides with annelated isoindoles can lead to rearrangements of the intermediate adducts, forming novel structural frameworks. sigmaaldrich.com While direct evidence for the rearrangement of 1-hydroxybenzo[cd]indol-2(1H)-one is scarce, the chemistry of analogous compounds implies that under specific conditions, such as the presence of certain dienophiles or upon activation, skeletal reorganizations could be possible. sigmaaldrich.com

Cycloaddition and Annulation Reactivity

The aromatic system of isoindoles, a substructure within the broader class of compounds related to benzo[cd]indol-2(1H)-one, is known to participate in [4+2] cycloaddition reactions. sigmaaldrich.com This reactivity is often utilized to trap unstable isoindoles with dienophiles like maleimides. sigmaaldrich.com

In a related context, the formation of the benzo[cd]indol-2(1H)-one ring system itself often involves annulation strategies. Rhodium(III)-catalyzed C-H/N-H activation and annulation of N-methoxybenzamides with potassium vinyltrifluoroborate represents a modern approach to synthesizing related 3-methyleneisoindolin-1-ones. researchgate.net Mechanistic investigations of such reactions suggest the involvement of a rhodacycle intermediate. researchgate.net Furthermore, cascade reactions of ortho-carbonyl-substituted benzonitriles can lead to isoindolin-1-ones, demonstrating another facet of annulation reactivity in forming these core structures. researchgate.net

While direct participation of the this compound in cycloaddition reactions is not a major focus of reported research, related heterocyclic systems show this reactivity. For example, 11H-benzo sigmaaldrich.comebi.ac.ukimidazo[1,2-a]indol-11-one serves as a precursor to azomethine ylides, which can then undergo 1,3-dipolar cycloaddition reactions with dipolarophiles like cyclopropenes and maleimides.

Oxidative and Reductive Transformations of the Benzo[cd]indol-2(1H)-one Moiety

The benzo[cd]indol-2(1H)-one core is susceptible to both oxidative and reductive transformations, typically on the aromatic ring or at the lactam functionality.

Oxidative Reactions: Nitration of the benzo[cd]indol-2(1H)-one ring is a documented oxidative process. For instance, 1-ethylbenzo[cd]indol-2(1H)-one can be reacted with nitric acid in acetic acid to produce the corresponding nitro-substituted derivative. acs.org This electrophilic substitution demonstrates the reactivity of the aromatic core towards oxidation. Furthermore, the metabolic pathways of drugs containing the benzo[cd]indol-2(1H)-one scaffold, such as barasertib, have been shown to involve oxidation. ebi.ac.uk

Reductive Reactions: The reduction of nitro groups on the benzo[cd]indol-2(1H)-one ring is a common transformation. The nitro-substituted derivatives can be efficiently reduced to the corresponding amino compounds. Two notable methods for this reduction are:

Treatment with iron powder and ammonium (B1175870) chloride. acs.org

Reaction with tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). chemicalbook.com

These reductive processes are crucial for the synthesis of amino-substituted benzo[cd]indol-2(1H)-ones, which are important intermediates for further functionalization, such as in the preparation of sulfonamide derivatives. acs.org

A summary of representative reductive transformations is presented in the table below.

Starting MaterialReagents and ConditionsProductReference
6-Nitro-1-ethylbenzo[cd]indol-2(1H)-oneFe, NH₄Cl6-Amino-1-ethylbenzo[cd]indol-2(1H)-one acs.org
6-Nitro-1H-benzo[cd]indol-2-oneSnCl₂, HCl, H₂O, 50°C6-Amino-1H-benzo[cd]indol-2-one chemicalbook.com

Elucidation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in reactions involving benzo[cd]indol-2(1H)-one systems is crucial for optimizing reaction conditions and predicting outcomes.

There is no direct literature evidence for the involvement of O-nitroso quinonemethide intermediates in the reactions of this compound. However, studies on related indole (B1671886) compounds have explored the formation of N-nitroso products. The reaction of indole derivatives with nitroxyl (B88944) (HNO) donors, such as Angeli's salt, at physiological pH in the presence of oxygen leads to the formation of N-nitrosoindoles. nih.govresearchgate.net The proposed mechanism involves an electrophilic attack of nitroxyl on the indole nitrogen, which is followed by the reaction of the resulting hydroxylamine (B1172632) derivative with oxygen. nih.govsoton.ac.uk This suggests that while O-nitroso quinonemethides may not be directly implicated, related nitroso-containing intermediates play a role in the chemistry of similar heterocyclic systems.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanistic pathways of reactions involving benzo[cd]indol-2(1H)-one and related structures.

DFT studies have been employed to investigate the selectivity and mechanism of cascade reactions that form isoindolin-1-one (B1195906) derivatives. researchgate.net In the context of drug discovery, molecular dynamic simulations have been used to understand the binding stability of benzo[cd]indol-2(1H)-one-based inhibitors in the active sites of proteins like BRD4. acs.org These simulations, along with X-ray crystallography, have revealed that specific conformations, such as the bend angle of a sulfonamide linker, are crucial for potent inhibitory activity. acs.org Furthermore, DFT calculations have been instrumental in revising the proposed structures of natural products initially thought to contain a 1,2-benzisoxazole (B1199462) ring, showing instead a fused tetracyclic ring system related to indoles. acs.org

Acid-Base Catalysis and Solvent Effects on Reactivity

The reactivity of the benzo[cd]indol-2(1H)-one system and its precursors is significantly influenced by acid-base catalysis and the choice of solvent.

Base-Catalyzed Reactions: The use of bases is prevalent in the synthesis and modification of benzo[cd]indol-2(1H)-one derivatives. Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for promoting reactions such as the alkylation of the nitrogen atom in the lactam ring and in cascade reactions for the synthesis of related isoindolin-1-ones. nih.govresearchgate.net These reactions are often carried out in polar aprotic solvents like acetonitrile (B52724) (CH₃CN) under reflux conditions. nih.gov

Acid-Catalyzed Reactions and Protonation: Acids are also employed in the chemistry of these compounds. For example, the synthesis of the parent benzo[cd]indol-2(1H)-one from benzo[de]isochromene-1,3-dione involves the use of p-toluenesulfonic acid (PTSA) in pyridine, followed by treatment with sodium hydroxide (B78521) and then hydrochloric acid (HCl). acs.org The final products are often isolated as hydrochloride salts after treatment with HCl. nih.gov

Studies on 2-substituted benzo[cd]indoles have shown that protonation occurs exclusively on the indole nitrogen atom, even when potent basic groups like a "proton sponge" moiety are present elsewhere in the molecule. This highlights the specific acidic/basic nature of the lactam nitrogen within this fused ring system.

The table below summarizes some reaction conditions that highlight the role of catalysts and solvents.

Reaction TypeReagents and ConditionsRole of Catalyst/SolventReference
Synthesis of Isoindolin-1-onesK₂CO₃Base-promoted cascade reaction researchgate.net
Alkylation of Benzo[cd]indol-2(1H)-oneK₂CO₃, CH₃CN, refluxBase-catalyzed N-alkylation in a polar aprotic solvent nih.gov
Synthesis of Benzo[cd]indol-2(1H)-onePyridine, PTSA, then NaOH, then HClInvolves both base (pyridine, NaOH) and acid (PTSA, HCl) in a multi-step synthesis acs.org

Advanced Spectroscopic and Structural Characterization of Benzo Cd Indol 2 1h One Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of benzo[cd]indol-2(1H)-one analogues in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of protons and carbons within the molecular framework.

In a study of 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one, the ¹H NMR spectrum in CDCl₃ showed characteristic signals for the aromatic protons, the acetyl group, and the bromobutyl chain. nih.gov For instance, the protons on the benzo[cd]indol-2(1H)-one core appeared at distinct chemical shifts, such as δ 9.11 (d, J=8.40 Hz, 1H) and δ 6.87 (d, J=7.61 Hz, 1H), while the methyl protons of the acetyl group presented as a singlet at δ 2.69. nih.gov The corresponding ¹³C NMR spectrum displayed resonances for the carbonyl carbons at δ 198.87 (acetyl) and δ 168.23 (lactam), confirming the presence of these functional groups. nih.gov

Furthermore, NMR is instrumental in confirming the successful synthesis of more complex derivatives. For example, the structure of {1-[4-(1-piperidyl)butyl]}-[6-(1H-benzo[d]imidazol-2-yl)]benzo[cd]indol-2(1H)-one was confirmed by ¹H NMR in DMSO-d₆, with key signals including a singlet at δ 12.97 for the imidazole (B134444) N-H proton. nih.gov Two-dimensional NMR techniques, such as HMBC, are often employed to definitively establish the connectivity between different parts of the molecule, which is particularly crucial in distinguishing between potential isomers. mdpi.com

Table 1: Selected ¹H and ¹³C NMR Data for Benzo[cd]indol-2(1H)-one Analogues

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-oneCDCl₃9.11 (d), 8.09 (d), 8.01 (d), 7.77 (t), 6.87 (d), 3.92 (t), 3.44 (t), 2.69 (s), 1.97-1.88 (m)198.87, 168.23, 143.70, 134.53, 132.52, 130.67, 127.96, 127.17, 125.56, 124.89, 103.34, 39.15, 33.09, 29.67, 28.16, 27.17
6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-oneCDCl₃10.16 (s), 9.12 (d), 8.07 (d), 7.96 (d), 7.83 (m), 7.01 (d), 3.97 (t), 3.60 (t), 2.02-1.84 (m)192.09, 168.30, 144.99, 140.69, 131.18, 131.01, 127.25, 126.33, 125.48, 103.86, 44.34, 39.45, 29.59, 25.96
{1-[4-(1-piperidyl)butyl]}-[6-(1H-benzo[d]imidazol-2-yl)]benzo[cd]indol-2(1H)-oneDMSO-d₆12.97 (s), 9.57 (d), 8.22 (d), 8.14 (d), 7.95 (t), 7.75 (br. s)Not available

Ultraviolet-Photoelectron Spectroscopy (UV-PES) for Electronic Structure Elucidation

Ultraviolet-Photoelectron Spectroscopy (UV-PES) is a powerful technique for probing the electronic structure of molecules by measuring their gas-phase ionization energies (IEs), which can be correlated to the energies of occupied molecular orbitals. acs.org A combined UV-PES and computational approach provides a comprehensive understanding of the electronic changes resulting from isosteric replacements in indole-like structures. acs.orgnih.gov

For the parent indole (B1671886), the first IE, corresponding to the highest occupied molecular orbital (HOMO), is observed at 7.9 eV. acs.org In a study of BN isosteres of indole, the "fused" BN indole II, which shares a similar Cₛ symmetry with indole, exhibits its first broad PE band at 8.05 eV, encompassing both the HOMO and HOMO-1 ionizations. acs.org In contrast, the "external" BN indole I, with a higher C₂ᵥ symmetry, shows its first PE band at the same IE as indole (7.9 eV). acs.org These studies demonstrate that BN/CC isosterism in the context of the indole framework does not lead to significant alterations in the energy level of the HOMOs. acs.org

The interpretation and reliable assignment of the photoelectron bands are heavily reliant on theoretical calculations, such as Density Functional Theory (DFT) and ab initio methods. acs.orgnih.gov This combined experimental and computational strategy has been successfully applied to various BN heterocycles, revealing the character of their highest occupied molecular orbitals and providing insights into their reactivity. nih.gov

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are essential tools for identifying functional groups and analyzing the vibrational modes of benzo[cd]indol-2(1H)-one analogues. The characteristic stretching frequencies of carbonyl groups are particularly informative.

In various synthesized derivatives, the lactam carbonyl (C=O) stretching vibration is consistently observed in the IR spectra. For instance, in a series of benzo chemicalbook.comnih.govnih.govbeilstein-journals.orgdiazocino[2,1-a]isoindol-12-(14H)-one derivatives, the C=O stretch appears around 1684 cm⁻¹ and 1749 cm⁻¹. mdpi.com Similarly, for 3-(2-oxo-2-phenylethyl)isobenzofuran-1(3H)-one, two distinct C=O stretching bands are found at 1685 cm⁻¹ and 1765 cm⁻¹. mdpi.com The structures of novel benz[cd]indol-2(1H)-one derivatives synthesized as potential kinase inhibitors were also confirmed using IR spectroscopy, alongside other analytical methods. researchgate.net

Computational methods can be used to aid in the assignment of experimental IR spectra by calculating theoretical vibrational frequencies. mdpi.com This approach allows for a detailed understanding of the normal vibrational modes and their contributions from different local vibrational modes within the molecule.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Studies

Mass spectrometry (MS) is indispensable for determining the precise molecular weight of newly synthesized benzo[cd]indol-2(1H)-one analogues and for studying their fragmentation patterns, which can provide valuable structural information. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the protonated molecule [M+H]⁺.

The ESI-MS data for a wide array of benzo[cd]indol-2(1H)-one derivatives have been reported, confirming their molecular formulas. For example, 6-acetylbenzo[cd]indol-2(1H)-one showed an [M+H]⁺ ion at m/z 212.08, and its derivative, 6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-one, was detected at m/z 346.01. nih.gov More complex structures, such as 1-(4-((4-((4-aminobutyl)amino)butyl)amino)butyl)-6-(1H-benzo[d]imidazol-2-yl)benzo[cd]indol-2(1H)-one, have also been successfully characterized, with an observed [M+H]⁺ at m/z 799.45. nih.gov These precise mass measurements are crucial for verifying the successful outcome of multi-step syntheses. nih.govmdpi.com

Studies on the fragmentation patterns of related indole structures under electron ionization (EI) have shown that characteristic bond cleavages occur, providing insights into the stability of different parts of the molecule. researchgate.net

Table 2: ESI-MS Data for Selected Benzo[cd]indol-2(1H)-one Analogues

CompoundMolecular FormulaCalculated [M+H]⁺Observed [M+H]⁺ (m/z)
6-acetylbenzo[cd]indol-2(1H)-oneC₁₃H₉NO₂212.07212.08
6-acetyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-oneC₁₇H₁₆BrNO₂346.04346.01
6-formyl-1-(4-bromobutyl)benzo[cd]indol-2(1H)-oneC₁₆H₁₄BrNO₂332.03332.12
1-(4-((4-((4-aminobutyl)amino)butyl)amino)butyl)-6-(1H-benzo[d]imidazol-2-yl)benzo[cd]indol-2(1H)-oneC₃₄H₄₆N₈O599.39799.45 (as a related complex)

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Single crystal X-ray diffraction provides the most definitive structural information for molecules in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.com This technique has been instrumental in confirming the structures of benzo[cd]indol-2(1H)-one derivatives and their precursors.

The crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, synthesized from an indole precursor, was determined to be in the triclinic crystal system with the P-1 space group. mdpi.com The analysis revealed a twist between the triazole and indole rings. mdpi.com In another study, the crystal structure of a benzo[cd]indol-2(1H)-one derivative in complex with the BRD4 bromodomain was elucidated, providing a detailed view of the binding mode at the molecular level. ebi.ac.uk This information is critical for structure-based drug design and optimization. nih.govacs.org

Hirshfeld surface analysis, derived from the crystal structure data, can be used to quantify intermolecular contacts, highlighting the importance of interactions like C···H, N···H, and π-π stacking in the crystal packing. mdpi.com

Chiroptical Spectroscopies for Stereochemical Assignment of Enantiopure Derivatives

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for assigning the absolute configuration of chiral molecules. While specific studies on the chiroptical properties of enantiopure 1-hydroxybenzo[cd]indol-2(1H)-one derivatives are not extensively reported in the provided context, the principles of these techniques are broadly applicable to chiral heterocyclic compounds.

For enantiopure derivatives of benzo[cd]indol-2(1H)-one, ECD spectroscopy would reveal characteristic Cotton effects corresponding to the electronic transitions of the chromophoric core. The sign and intensity of these Cotton effects are directly related to the stereochemistry of the molecule. Theoretical calculations of ECD spectra using time-dependent density functional theory (TD-DFT) are a powerful tool to correlate the experimental spectra with the absolute configuration of the enantiomers. This combined experimental and theoretical approach is a standard methodology for the stereochemical assignment of complex chiral molecules.

Theoretical and Computational Chemistry Studies of Benzo Cd Indol 2 1h One and Its Derivatives

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Natures)nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. It is also indicative of a molecule that can be easily polarized and may possess interesting optical or electronic properties.

For the benzo[cd]indol-2(1H)-one scaffold, the HOMO is typically a π-orbital delocalized across the aromatic system, while the LUMO is a π*-antibonding orbital. The introduction of a hydroxyl group at the N1-position would be expected to raise the energy of the HOMO due to the electron-donating nature of the oxygen's lone pairs, likely reducing the HOMO-LUMO gap and increasing the molecule's reactivity.

Illustrative Data Table for FMO Analysis: Please note: The following values are illustrative and not based on experimental or calculated data for 1-Hydroxybenzo[cd]indol-2(1H)-one.

ParameterValue (Illustrative)Nature/Description
HOMO Energy -6.2 eVπ-orbital, delocalized over the fused ring system.
LUMO Energy -1.8 eVπ*-orbital, with significant contributions from the carbonyl group.
HOMO-LUMO Gap 4.4 eVIndicates the energy required for electronic excitation.

Molecular Electrostatic Potential (MEP) Mappingrsc.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks.

The MEP map is color-coded to show different regions of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For benzo[cd]indol-2(1H)-one, the MEP would show a region of high negative potential (red) around the carbonyl oxygen due to its lone pairs, making it a primary site for hydrogen bond donation. The hydrogen atom on the lactam nitrogen (N-H) would be a region of positive potential (blue), making it a hydrogen bond donor site. In this compound, the hydroxyl group would introduce a new strongly negative site at the oxygen and a strongly positive site at the hydrogen, significantly influencing its intermolecular interaction patterns.

Dipole Moment Calculations and Polarity Analysisnih.gov

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetric distribution of charge within a molecule. It is a vector quantity, having both magnitude and direction. A high dipole moment indicates a highly polar molecule, which typically has strong intermolecular interactions and is more soluble in polar solvents.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While the benzo[cd]indol-2(1H)-one core is rigid, substituents on this scaffold can have conformational flexibility. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules and for studying their interactions with other molecules, such as solvent or biological macromolecules, over time. researchgate.net

An MD simulation models the atoms and bonds as a system of balls and springs, governed by a force field (a set of parameters describing the potential energy of the system). By solving Newton's equations of motion, the trajectory of every atom can be tracked over time.

For a derivative of this compound with a flexible side chain, MD simulations could reveal the preferred conformations of that chain. In a solution, MD can simulate how solvent molecules arrange themselves around the solute and calculate properties like the free energy of solvation. In drug design, MD is used to simulate how a ligand like a benzo[cd]indol-2(1H)-one derivative binds to a protein target, providing insights into the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Properties (e.g., electronic transport)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific property or activity. While frequently used in drug discovery to predict biological activity, QSAR can also be applied to predict non-biological properties relevant to materials science. researchgate.net

For instance, the benzo[cd]indol-2(1H)-one scaffold, being a polycyclic aromatic system, has potential applications in organic electronics. A QSAR model could be developed to predict properties like electron mobility or conductivity based on a set of calculated molecular descriptors.

The process would involve:

Creating a dataset: A series of benzo[cd]indol-2(1H)-one derivatives would be synthesized or modeled.

Calculating descriptors: For each molecule, a wide range of quantum chemical descriptors would be calculated (e.g., HOMO/LUMO energies, dipole moment, polarizability, molecular surface area).

Measuring the property: The electronic transport property of interest would be measured experimentally for each compound in the dataset.

Building the model: Statistical methods (like multiple linear regression or machine learning algorithms) would be used to build a mathematical equation that correlates the descriptors with the measured property.

The resulting QSAR model could then be used to predict the electronic transport properties of new, unsynthesized derivatives of this compound, guiding the design of more efficient organic electronic materials.

Lack of Specific Computational Studies on Reaction Pathways of this compound

Despite the growing interest in the biological activities of benzo[cd]indol-2(1H)-one and its derivatives, a comprehensive review of the scientific literature reveals a notable gap in the area of theoretical and computational chemistry, specifically concerning the prediction of reaction pathways and kinetic parameters for this compound.

While computational methods are frequently employed in the study of this class of compounds, their application has been predominantly focused on understanding interactions with biological targets. Techniques such as virtual screening and molecular docking have been instrumental in identifying and optimizing benzo[cd]indol-2(1H)-one derivatives as potent inhibitors of various enzymes, including kinases and bromodomains. These studies leverage computational power to predict binding affinities and modes of interaction, thereby guiding synthetic efforts towards compounds with enhanced biological activity.

However, the use of computational chemistry to elucidate the fundamental reaction mechanisms of the benzo[cd]indol-2(1H)-one scaffold itself, particularly the formation of the 1-hydroxy derivative, is not well-documented in available research. There is a discernible absence of published studies that utilize methods like Density Functional Theory (DFT) to map out the potential energy surfaces for the synthesis or subsequent reactions of this compound. Such studies would be invaluable for understanding the thermodynamics and kinetics of these processes, providing insights into reaction feasibility, identifying potential intermediates and transition states, and predicting reaction rates.

Although the broader field of computational organic chemistry has seen the successful application of DFT and other methods to predict reaction pathways and kinetic parameters for a wide array of organic reactions, including the formation of other lactam-containing molecules and N-hydroxylation processes, these specific analyses have not been extended to the this compound system in the reviewed literature.

One study was identified that mentioned the use of DFT to investigate the mechanism of a reaction that produces a benzo[cd]indol-2(1H)-one based analogue. researchgate.net However, the detailed computational findings, such as calculated activation energies and reaction coordinates, were not provided in the accessible information.

Applications of Benzo Cd Indol 2 1h One in Materials Science and Organic Electronics

Building Block in Complex Organic Materials

Benzo[cd]indol-2(1H)-one serves as a fundamental building block for the synthesis of more complex organic materials. chemimpex.com Its derivatives are explored for their potential to create materials with enhanced performance and stability for various industrial applications. chemimpex.com

Historically, benzo[cd]indol-2(1H)-one was utilized in the creation of dyes. nih.govresearchgate.net The chromophoric nature of the benzo[cd]indol-2(1H)-one core contributes to the color properties of the resulting molecules. By modifying the core structure with different functional groups, the absorption and emission characteristics can be tuned, leading to the development of specialized dyes and pigments.

The benzo[cd]indol-2(1H)-one scaffold is suitable for developing advanced materials, including polymers and nanocomposites. chemimpex.com These materials are designed for industrial applications where improved durability and specific functionalities are required. chemimpex.com The incorporation of this chemical structure can enhance the thermal stability and mechanical properties of the resulting polymers.

Organic Electronics Applications

In the realm of organic electronics, benzo[cd]indol-2(1H)-one and its derivatives are recognized for their electronic properties that can enhance device performance and efficiency. chemimpex.com The planar structure facilitates π-π stacking, which is crucial for charge transport in organic semiconductor materials.

Derivatives of benzo[cd]indol-2(1H)-one are utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). chemimpex.com They can be employed as host materials in the emissive layer of OLEDs. For instance, derivatives of 1-phenyl-1H-benzo[d]imidazole, a related heterocyclic structure, have been used as host materials in both phosphorescent and TADF-based OLEDs, demonstrating the potential of such core structures in this application. rsc.org

Table 1: Performance of OLEDs with Benzo[d]imidazole Derivative Host

Emitter Type Host Material External Quantum Efficiency (EQE)
Phosphorescent (Ir(ppy)₂(acac)) 1-phenyl-1H-benzo[d]imidazole derivative 13%
TADF 1-phenyl-1H-benzo[d]imidazole derivative -

Data derived from studies on related benzimidazole (B57391) derivatives, highlighting the potential of similar heterocyclic scaffolds in OLEDs. rsc.org

The application of benzo[cd]indol-2(1H)-one extends to organic photovoltaics (OPVs). chemimpex.com In OPVs, organic materials are responsible for light absorption and charge generation and transport. The tunable electronic properties of benzo[cd]indol-2(1H)-one derivatives make them suitable candidates for use as either donor or acceptor materials in the active layer of solar cells.

The ability to facilitate the movement of charge carriers (electrons and holes) is a critical property for materials used in organic electronics. The planar structure of the benzo[cd]indol-2(1H)-one core is advantageous for creating efficient charge transport pathways. Studies on related compounds like 1-phenyl-1H-benzo[d]imidazole derivatives have shown the importance of bipolar charge transport properties in influencing the performance of electronic devices. rsc.org This highlights the potential of the benzo[cd]indol-2(1H)-one scaffold in designing materials with balanced charge transport characteristics, which is essential for high-performance OLEDs and OPVs.

Advanced Sensing Materials (Excluding Bio-sensing)

While the benzo[cd]indol-2(1H)-one scaffold is a component of various fluorescent probes for biological imaging, its application in non-biological advanced sensing materials is an emerging area of interest. The broader family of indole-based compounds has been extensively utilized in analytical chemistry to develop small-molecule fluorescent chemosensors. rsc.org These sensors are designed for the molecular recognition and imaging of a variety of analytes, including cations, anions, and neutral species, in environmental and agricultural samples. rsc.org

The sensing mechanism of these indole-based chemosensors often relies on the interaction between the heteroatoms (nitrogen, oxygen, sulfur) in their structure and the target analyte. rsc.org This interaction leads to a measurable change in their optical properties, such as a shift in fluorescence or a visible color change. rsc.orgnih.gov For example, an indole-based fluorescent chemosensor has been developed for the detection of zinc ions (Zn²⁺) in water samples. nih.gov

Although specific research on 1-hydroxybenzo[cd]indol-2(1H)-one as a non-biological sensor is not widely documented, the proven utility of the parent indole (B1671886) scaffold suggests the potential for developing specialized chemosensors from this class of compounds for environmental monitoring and other non-biological sensing applications.

Catalysis and Photocatalysis Beyond Biological Systems

The indole scaffold, a core component of this compound, has demonstrated significant utility in the field of catalysis, particularly in photocatalysis for organic synthesis. These applications leverage the ability of the indole ring to participate in photo-induced electron transfer processes.

Several studies have highlighted the role of indole derivatives in photocatalyzed reactions:

Heterogeneous Photocatalysis: A notable application is the heterogeneous photocatalytic Diels-Alder reaction of indoles. In one study, a platinum-modified titanium dioxide (Pt@TiO₂) catalyst under visible-light irradiation was used to mediate the [4+2] cycloaddition of indoles with electron-rich dienes. nih.gov This method offers a mild and efficient pathway for synthesizing complex indole-containing structures. nih.gov

Photoenzymatic Systems: An integrated photo-enzymatic system has been developed for the synthesis of 3,3-disubstituted indole-2-ketone derivatives. rsc.org This one-pot process involves the photocatalytic oxidation of indoles to isatins, which then undergo an aldol (B89426) reaction catalyzed by an enzyme. rsc.org

Intramolecular Cycloadditions: Visible-light-promoted intramolecular [2+2] cycloaddition of indole derivatives has been achieved through an energy transfer process. acs.org This reaction leads to the formation of cyclobutane-fused polycyclic indoline (B122111) derivatives, which are valuable scaffolds in medicinal chemistry. acs.org

C-H Activation: A combination of palladium- and photoredox-catalysis has been employed for the C-H olefination of aromatic enamines to synthesize various indole derivatives under mild conditions. capes.gov.br

These examples underscore the versatility of the indole scaffold in photocatalysis, suggesting that benzo[cd]indol-2(1H)-one and its derivatives could serve as valuable components in the design of novel photocatalytic systems for a range of chemical transformations beyond biological applications.

Hydroxylated Benzo Cd Indol 2 1h One Derivatives: Focus on 1 Hydroxybenzo Cd Indol 2 1h One

Specific Synthetic Strategies for N-Hydroxylated Lactams

The synthesis of N-hydroxylated lactams, such as 1-hydroxybenzo[cd]indol-2(1H)-one, can be approached through several strategic pathways. These methods often involve either the direct introduction of a hydroxyl group onto the nitrogen atom of a pre-existing lactam or the formation of the N-hydroxy lactam ring system through cyclization or rearrangement reactions.

Direct N-Hydroxylation Methods

Direct N-hydroxylation of lactams is a challenging transformation. However, advancements in oxidation chemistry have provided some viable routes. One conceptual approach involves the use of powerful oxidizing agents that can selectively functionalize the N-H bond in the presence of other reactive sites.

Another sophisticated method involves enzymatic catalysis. Cytochrome P450 enzymes, for instance, are known to mediate the N-hydroxylation of primary and secondary amines through a proposed hydrogen abstraction and rebound mechanism. researchgate.netnih.gov This biological approach, while highly specific, can be adapted for the synthesis of N-hydroxy lactams, provided a suitable enzyme and reaction conditions are identified. Density functional theory (DFT) studies suggest that for many amines, the rebound step is rate-limiting. researchgate.netnih.gov

A more conventional chemical approach could involve the use of reagents like N-hydroxyphthalimide (NHPI) as a mediator in oxidation reactions. researchgate.netnih.gov While often used for the oxidation of other functional groups, its radical-based mechanism could potentially be adapted for the N-hydroxylation of certain lactams under specific conditions.

Oxidation of N-H Bonds

The oxidation of the N-H bond in a lactam to an N-OH group is a direct but often challenging method for synthesizing N-hydroxy lactams. This transformation requires carefully selected oxidizing agents to avoid over-oxidation or side reactions at other positions of the benzo[cd]indol-2(1H)-one core.

One potential strategy involves the use of metal-based oxidizing agents. For instance, catalytic systems involving iron or nickel have been reported for the oxidation of lactams and hydroxylactams. digitellinc.com A catalytic iron system using iron trifluoroacetate (B77799) and tert-butyl hydroperoxide has been shown to be effective in oxidizing N-substituted 3-hydroxyisoindolines to the corresponding phthalimides. digitellinc.com While this specific example leads to an imide, modification of the reaction conditions or substrate could potentially favor the formation of the N-hydroxy lactam.

Another approach involves the use of peroxy acids. These reagents are commonly used for Baeyer-Villiger oxidations, converting ketones to esters. wiley-vch.de However, their electrophilic oxygen could potentially react with the nucleophilic nitrogen of a lactam, although this is less common.

Rearrangement Reactions Yielding N-Hydroxylated Products

Rearrangement reactions provide an indirect yet powerful method for the synthesis of N-hydroxylated lactams. These reactions often involve the formation of a key intermediate that subsequently rearranges to form the desired N-hydroxy lactam ring system.

One of the most relevant rearrangement reactions is the Beckmann rearrangement . wikipedia.orgnumberanalytics.com This reaction typically converts an oxime to an amide or a lactam. wikipedia.orgnumberanalytics.com By starting with a suitably substituted cyclic ketoxime, the Beckmann rearrangement can lead to the formation of a lactam. If the starting oxime is derived from a precursor that already contains a hydroxyl group or a group that can be converted to a hydroxyl group, this can be a viable route to N-hydroxylated lactams. The reaction is often catalyzed by acids, but other reagents like tosyl chloride and thionyl chloride can also be used. wikipedia.org

Another relevant transformation is the Lossen rearrangement , which involves the conversion of a hydroxamic acid or its derivative to an isocyanate. chempedia.info While this reaction typically leads to amines after workup, careful control of the reaction conditions and the use of specific substrates could potentially be adapted to yield N-hydroxylated products.

The Bamberger rearrangement is another named reaction that involves the rearrangement of N-phenylhydroxylamines to aminophenols. wiley-vch.de While not directly yielding a lactam, the principles of N-O bond cleavage and rearrangement are relevant to the synthesis of N-hydroxylated systems.

Reactivity Patterns and Tautomerism Associated with the N-Hydroxyl Group

The presence of the N-hydroxyl group introduces unique reactivity patterns and the potential for tautomerism in the this compound scaffold. The N-OH group can act as both a nucleophile and a leaving group, and its proton can be acidic.

A key feature of N-hydroxy lactams is the potential for lactam-lactim tautomerism . This involves the migration of a proton from the nitrogen to the carbonyl oxygen, resulting in the formation of a lactim tautomer. In the case of this compound, this would lead to the formation of 1,2-dihydroxy-1H-benzo[cd]indole. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aromatic ring system.

The N-hydroxyl group can also participate in various reactions:

Acylation and Alkylation: The oxygen of the N-OH group can be acylated or alkylated to form the corresponding O-substituted derivatives.

Oxidation: The N-OH group can be oxidized to a nitroxide radical, which can be a reactive intermediate in further transformations.

Reduction: The N-OH group can be reduced to the corresponding N-H lactam.

Rearrangement: As discussed previously, under certain conditions, N-hydroxy lactams can undergo rearrangement reactions.

Stereoelectronic Effects of the N-Hydroxyl Moiety on the Benzo[cd]indol-2(1H)-one Scaffold

The introduction of the N-hydroxyl group has significant stereoelectronic effects on the benzo[cd]indol-2(1H)-one scaffold. The oxygen atom of the hydroxyl group is electronegative and can withdraw electron density from the nitrogen atom through the sigma bond. However, the lone pairs on the oxygen can also participate in resonance with the lactam carbonyl group and the aromatic system, donating electron density.

This dual nature of the N-hydroxyl group influences the geometry and electronic distribution of the entire molecule. The planarity of the lactam ring can be affected by the presence of the hydroxyl group. In β-lactams, for example, the pyramidalization of the nitrogen atom is a key factor in their reactivity. nih.gov While the benzo[cd]indol-2(1H)-one system is more rigid, the N-hydroxyl group can still influence the bond lengths and angles within the lactam ring.

Advanced Spectroscopic Characterization of this compound and Isomers

The structural elucidation of this compound and its isomers relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide key information about the number and environment of the protons in the molecule. The proton of the N-OH group would likely appear as a broad singlet, and its chemical shift would be sensitive to solvent and concentration. The aromatic protons would show characteristic coupling patterns depending on their substitution. nih.govmdpi.com

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the lactam, the carbons of the aromatic rings, and any aliphatic carbons if isomers like 2-alkyl-1-hydroxybenzo[cd]indol-3(1H)-one were present. nih.govmdpi.com

2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC would be crucial for establishing the connectivity between protons and carbons and for differentiating between isomers. mdpi.com For example, HMBC correlations could help to definitively place the hydroxyl group on the nitrogen atom.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. nih.govmdpi.com Fragmentation patterns observed in the mass spectrum could also provide structural information.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. A strong carbonyl (C=O) stretching band for the lactam would be expected, and a broad O-H stretching band would be indicative of the hydroxyl group. mdpi.com

Below is a table summarizing the expected spectroscopic data for this compound.

Spectroscopic TechniqueExpected Observations
¹H NMR - Broad singlet for the N-OH proton- Characteristic signals in the aromatic region for the benzo[cd]indol-2(1H)-one core
¹³C NMR - Signal for the lactam carbonyl carbon- Signals for the aromatic carbons
IR Spectroscopy - Broad O-H stretching vibration- Strong C=O stretching vibration for the lactam
Mass Spectrometry - Molecular ion peak corresponding to the exact mass of C₁₁H₇NO₂

Theoretical Investigations into the Stability and Reactivity of N-Hydroxylbenzo[cd]indol-2(1H)-one

The stability of this compound is influenced by several factors, including the planarity of the tricyclic system, the nature of the N-O bond, and the potential for tautomerism. The benzo[cd]indol-2(1H)-one core is a rigid and planar system. The introduction of the N-hydroxy group introduces new electronic and steric considerations.

One key aspect of N-hydroxy lactams is the potential for tautomerism, existing in equilibrium between the N-hydroxy (lactam) form and the N-oxo (imidic acid) form. Theoretical studies on N-hydroxy amidines have shown that the amide oxime tautomer is generally more stable than the imino hydroxylamine (B1172632) tautomer, with a significant energy barrier to interconversion at room temperature. nih.govresearchgate.net This suggests that this compound will predominantly exist in the N-hydroxy form.

The strength of the N-O bond is a crucial determinant of the compound's stability. Computational studies on various N,N,O-trisubstituted hydroxylamines have calculated N-O bond dissociation energies (BDEs) to be in the range of 55-65 kcal/mol, which is higher than the generic literature value. nih.govwayne.edu The specific BDE for this compound would be influenced by the electronic effects of the fused aromatic system.

The reactivity of this compound can be understood by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. wikipedia.orgirjweb.com For N-hydroxy compounds, electron-withdrawing substituents tend to lower the energy of the HOMO, making the compound less susceptible to oxidation. nih.gov The extensive π-system of the benzo[cd]indol-2(1H)-one core will play a significant role in determining the energies of these frontier orbitals.

Another important reactivity descriptor is the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In N-hydroxy lactams, the oxygen atom of the hydroxyl group and the carbonyl oxygen are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group will be a region of positive potential.

The table below summarizes key theoretical parameters and their implications for the stability and reactivity of N-hydroxy lactams, which can be extrapolated to this compound.

Parameter General Trend in N-Hydroxy Lactams Implication for this compound
N-O Bond Dissociation Energy (BDE) 55-65 kcal/mol for related hydroxylamines. nih.govwayne.eduThe N-O bond is expected to be relatively stable, but potentially a reactive site under certain conditions.
Tautomeric Equilibrium The N-hydroxy (lactam) form is generally more stable than the N-oxo (imidic acid) form. nih.govresearchgate.netThe compound is likely to exist predominantly as this compound.
HOMO-LUMO Energy Gap A smaller gap indicates higher reactivity. wikipedia.orgThe fused aromatic system will influence the gap, but the N-hydroxy group may modulate its reactivity compared to the parent compound.
Molecular Electrostatic Potential (MEP) Negative potential on oxygen atoms, positive on the hydroxyl hydrogen. researchgate.netThe oxygen atoms are potential sites for electrophilic attack, and the hydroxyl hydrogen is acidic.

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